molecular formula C7H5ClFNO2 B1473522 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene CAS No. 1352457-29-4

1-Chloro-2-fluoro-5-methyl-4-nitrobenzene

Cat. No. B1473522
CAS RN: 1352457-29-4
M. Wt: 189.57 g/mol
InChI Key: ANZSIRXHCVBVBY-UHFFFAOYSA-N
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Description

“1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C7H5ClFNO2 . It has an average mass of 189.572 Da and a monoisotopic mass of 188.999283 Da . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” involves electrophilic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” can be analyzed based on its molecular formula, C7H5ClFNO2 . The structure includes a benzene ring, which is a cyclic compound with alternating double and single bonds, substituted with chloro, fluoro, methyl, and nitro groups .


Chemical Reactions Analysis

The chemical reactions of “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” involve nucleophilic substitution reactions . A nucleophile forms a bond with the benzene ring, followed by the loss of a halide anion from the negatively charged intermediate .


Physical And Chemical Properties Analysis

“1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” is a solid at room temperature . It has a molecular weight of 189.57 . The compound has a flash point of 108.5°C and a boiling point of 255.7°C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Intermediates 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene serves as a precursor in the synthesis of various chemical compounds. For example, it is utilized in the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting its role in the development of pharmaceuticals targeting neurological pathways. The process involves nitration, amination, and reduction steps to produce target compounds with high yields (L. Xun & Hu Qing-ping, 2004). Additionally, this compound has been employed in the creation of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate for the synthesis of herbicides, demonstrating its versatility in agricultural chemical development (Xiao-hua Du et al., 2005).

Heterocyclic Compound Synthesis In the realm of heterocyclic compound synthesis, 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene is identified as a multireactive building block. It has facilitated the creation of substituted nitrogenous heterocycles, essential components in drug discovery. The compound's application in solid-phase synthesis enables the generation of diverse heterocyclic libraries, including benzimidazoles and quinoxalinones, which are crucial for medicinal chemistry (Soňa Křupková et al., 2013).

Organic Synthesis Methodologies Methodological studies involving 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene have led to the development of novel synthetic routes and catalytic processes. For instance, the exploration of microwave-mediated reduction techniques for nitroaromatic compounds, including those containing fluorine, has opened new pathways for efficient and selective synthesis, emphasizing the compound's role in enhancing synthetic efficiency and selectivity (J. Spencer et al., 2008).

Environmental and Degradation Studies Research on microbial degradation showcases the breakdown of similar nitrobenzene derivatives by bacterial strains, indicating potential environmental applications for the remediation of nitroaromatic pollutants. This area of study underscores the environmental significance of understanding and harnessing microbial pathways for the degradation of synthetic organic compounds (M. Shah, 2014).

Theoretical and Computational Chemistry Density functional theory (DFT) studies have been conducted on aromatic nitro compounds, including derivatives of 1-Chloro-2-fluoro-5-methyl-4-nitrobenzene, to assess internal rotational barriers and molecular geometries. These studies provide insights into the electronic structure and reactivity of nitroaromatics, contributing to the fundamental understanding of their chemical behavior and reactivity patterns (P. Chen & Y. Chieh, 2002).

Mechanism of Action

The mechanism of action of “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” in chemical reactions involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate . This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

“1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” is considered hazardous . It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

As a pharmaceutical intermediate , “1-Chloro-2-fluoro-5-methyl-4-nitrobenzene” has potential applications in the synthesis of various pharmaceutical compounds. Its future directions are likely to be influenced by advancements in pharmaceutical research and development.

properties

IUPAC Name

1-chloro-2-fluoro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZSIRXHCVBVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-fluoro-5-methyl-4-nitrobenzene

CAS RN

1352457-29-4
Record name 3-Chloro-4-fluoro-6-nitro-toluene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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